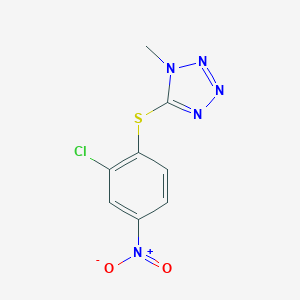
1-(2-Chloronicotinoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloronicotinoyl)-4-phenylpiperazine is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a chloronicotinoyl group attached to a phenylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloronicotinoyl)-4-phenylpiperazine typically involves the reaction of 2-chloronicotinoyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 1-(2-Chloronicotinoyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloronicotinoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-(2-Chloronicotinoyl)-4-phenylpiperazine has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1-(2-Chloronicotinoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
類似化合物との比較
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Comparison: 1-(2-Chloronicotinoyl)-4-phenylpiperazine is unique due to the presence of the phenylpiperazine moiety, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
(2-chloropyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-15-14(7-4-8-18-15)16(21)20-11-9-19(10-12-20)13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICQWVVGTVYKTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-methyl-1H-pyrrol-2-yl)methylene]-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B427714.png)
![1-(4-Chlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B427716.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine](/img/structure/B427721.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole](/img/structure/B427723.png)
![1-{3-nitrophenyl}-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B427724.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone](/img/structure/B427727.png)



![5-{[(Pentafluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B427735.png)
![1-(2,4-dichlorophenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B427736.png)
![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenylamine](/img/structure/B427737.png)

